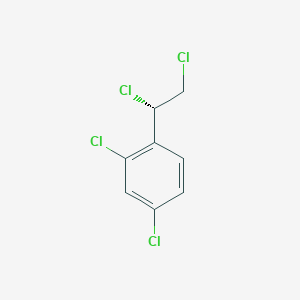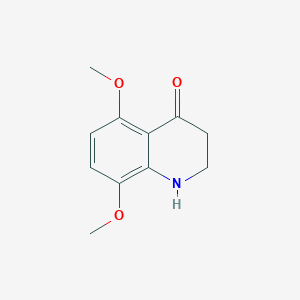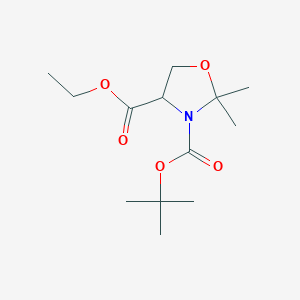
(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is a chiral compound belonging to the class of morpholine derivatives This compound features a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with a chiral amine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it valuable in the study of enantioselective processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. It may be incorporated into polymers or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(4-bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may facilitate binding to these targets, while the morpholine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)acetophenone
- 2-(4-Bromophenyl)-1-phenylethanone
- 4-Bromophenylmorpholine
Uniqueness
(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine is unique due to its chiral nature and specific substitution pattern. The presence of the bromophenyl group and the morpholine ring distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2R,3S)-2-(4-bromophenyl)-3-methylmorpholine |
InChI |
InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3/t8-,11-/m0/s1 |
InChI Key |
FWXJFYRBAJTHOA-KWQFWETISA-N |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1C(OCCN1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


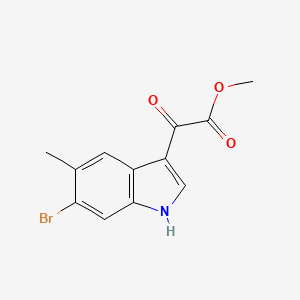

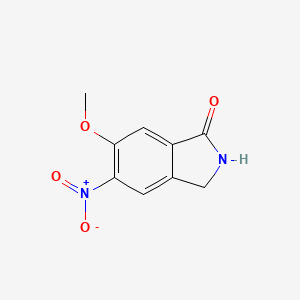
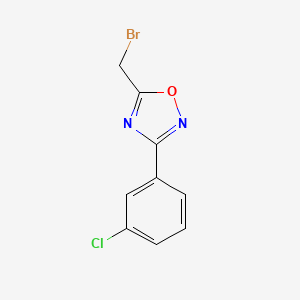
![8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11720103.png)
